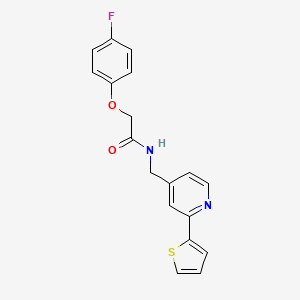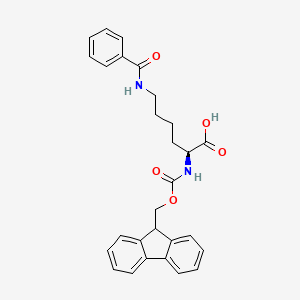
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” is a derivative of lysine, an essential amino acid . It has a molecular formula of C21H24N2O4 .
Synthesis Analysis
While specific synthesis methods for “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine” were not found, a similar compound was synthesized using Fmoc-a-amino acids and dicyclohexylcarbodiimide (DCC) mixtures .Molecular Structure Analysis
The molecular structure of “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .Physical And Chemical Properties Analysis
The average mass of “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” is 368.426 Da and its monoisotopic mass is 368.173615 Da .Wirkmechanismus
Target of Action
Fmoc-Lys(Bz)-OH, also known as Fmoc-Lys(Bzo)-OH or N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .
Mode of Action
Fmoc-Lys(Bz)-OH interacts with its targets through the process of solid-phase peptide synthesis (SPPS) . The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions. Once the desired peptide bond is formed, the Fmoc group can be selectively removed, allowing the next amino acid to be added .
Biochemical Pathways
The use of Fmoc-Lys(Bz)-OH in peptide synthesis affects the biochemical pathways involved in protein synthesis and function. By allowing the precise construction of peptide sequences, it enables the study and manipulation of proteins and their functions .
Pharmacokinetics
It’s important to note that this compound should be handled with care in a controlled environment, as it can cause skin irritation .
Result of Action
The result of Fmoc-Lys(Bz)-OH’s action is the successful synthesis of peptide sequences. This enables researchers to create specific peptides for study and potential therapeutic use .
Action Environment
The action of Fmoc-Lys(Bz)-OH is influenced by the controlled laboratory environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine(Boc)-OH in lab experiments include its high purity, stability, and ease of use. This compound is also readily available from commercial suppliers. The limitations of using this compound(Boc)-OH in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several future directions for the use of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine(Boc)-OH in scientific research. One potential direction is the development of new methods for the synthesis of peptides and proteins using this compound. Another potential direction is the investigation of the biochemical and physiological effects of this compound. Additionally, the use of this compound(Boc)-OH in the synthesis of novel therapeutic agents is an area of future research.
Synthesemethoden
The synthesis of N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine(Boc)-OH involves several steps. The first step is the protection of the amino group of lysine with a Boc (tert-butyloxycarbonyl) group. The second step involves the protection of the carboxyl group of lysine with a Fmoc (9-fluorenylmethoxycarbonyl) group. The final step is the removal of the Boc group to reveal the amino group of lysine.
Wissenschaftliche Forschungsanwendungen
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine(Boc)-OH is widely used in scientific research for the synthesis of peptides and proteins. This compound is used as a building block for the synthesis of peptide and protein sequences. It is also used in the solid-phase peptide synthesis method, which is a widely used method for the synthesis of peptides.
Eigenschaften
IUPAC Name |
(2S)-6-benzamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c31-26(19-10-2-1-3-11-19)29-17-9-8-16-25(27(32)33)30-28(34)35-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,10-15,24-25H,8-9,16-18H2,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHKYEOLYRBPJT-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

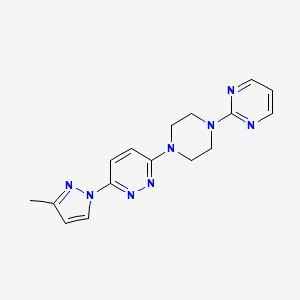
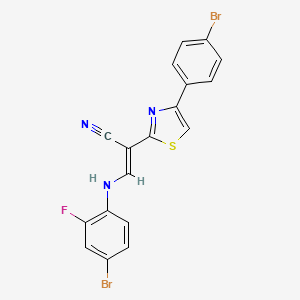
![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2949855.png)

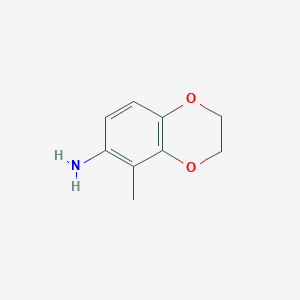

![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)
![5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949864.png)
![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)
![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)
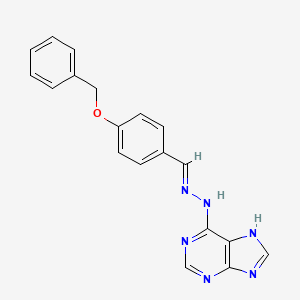
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)
![3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2949872.png)
